Boc-Propargylamine

Description

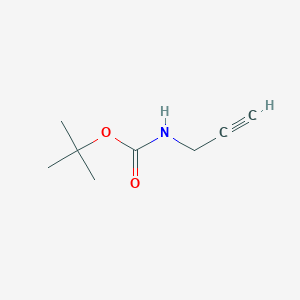

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPYCWLYGXGJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454171 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92136-39-5 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)propargylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-propargylamine chemical properties

An In-depth Technical Guide to Boc-Propargylamine: Chemical Properties and Experimental Protocols

Introduction

N-Boc-propargylamine, also known as tert-butyl N-(prop-2-yn-1-yl)carbamate, is a versatile bifunctional molecule widely utilized in organic synthesis and drug development. Its structure incorporates a terminal alkyne group and a Boc-protected amine, making it a valuable building block for a variety of chemical transformations. The presence of the alkyne moiety allows for its participation in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the amine functionality, enabling its selective deprotection under acidic conditions. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols involving N-Boc-propargylamine for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental physical and chemical properties of N-Boc-propargylamine are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₃NO₂ | [2][3] |

| Molecular Weight | 155.19 g/mol | [2][3] |

| CAS Number | 92136-39-5 | [2][3] |

| Appearance | Pale yellow to dark yellow solid or pale yellow low melting solid | [3][4][5] |

| Melting Point | 40-44 °C | [3] |

| Boiling Point | 170 °C at 14 mmHg | [3][4] |

| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in chloroform | [3][4][6][7] |

| Flash Point | 93 °C (199.9 °F) | [4] |

| pKa | 11.24 ± 0.46 (Predicted) | [3][4] |

| Storage Temperature | 2-8 °C | [4] |

Reactivity and Applications

N-Boc-propargylamine is a key intermediate in the synthesis of various organic molecules. Its reactivity is primarily centered around the terminal alkyne and the protected amine.

-

Click Chemistry : The terminal alkyne group enables N-Boc-propargylamine to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[1][8] This "click" reaction is highly efficient and has found broad applications in bioconjugation, drug discovery, and materials science.[9]

-

Synthesis of Heterocycles : It serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of triazolobenzylidene-thiazolopyrimidines, which have been identified as CDC25 phosphatase inhibitors.[1][4][6]

-

Pauson-Khand Reaction : N-Boc-propargylamine is also utilized in the Pauson-Khand reaction with reagents like norbornadiene to synthesize 4,5-disubstituted cyclopentenones.[1][4][6]

-

Synthesis of Polysaccharide Analogs : This compound is employed in the synthesis of β-glucan polysaccharide analogs.[4][6]

-

Precursor to Propargylamine (B41283) : Following deprotection of the Boc group, the resulting propargylamine is a valuable building block in its own right, used in the synthesis of numerous nitrogen-containing biologically active compounds.[10][11]

Experimental Protocols

Synthesis of N-Boc-propargylamine

A common method for the synthesis of N-Boc-propargylamine involves the reaction of propargylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][3][4]

Materials:

-

Propargylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Standard laboratory glassware

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve propargylamine (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dichloromethane dropwise to the cooled propargylamine solution.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

The resulting product, N-Boc-propargylamine, is typically obtained as a white solid or colorless oil and can often be used without further purification.[2][3][4] A quantitative yield is frequently reported.[2][3]

Purification and Characterization

-

Thin Layer Chromatography (TLC): The purity of the product can be assessed using TLC with a mobile phase of hexane/ethyl acetate (B1210297) (9:1), where the reported Rf value is 0.38.[2][3][4]

-

¹H NMR Spectroscopy: (500 MHz, CDCl₃): δ (ppm) 4.94 (broad peak, 1H), 3.91 (broad double peak, J = 2.5 Hz, 2H), 2.23 (triple peak, J = 2.5 Hz, 1H), 1.45 (single peak, 9H).[2][4]

-

¹³C NMR Spectroscopy: (126 MHz, CDCl₃): δ (ppm) 155.2, 80.1, 79.9, 71.1, 28.2.[2][4]

Boc-Deprotection Protocol

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free propargylamine.[12]

Materials:

-

N-Boc-propargylamine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure using TFA:

-

Dissolve N-Boc-propargylamine in dichloromethane.

-

Add trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS and is often complete within 30 minutes to a few hours.[12]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[12]

Procedure using HCl in Dioxane:

-

Dissolve or suspend N-Boc-propargylamine in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[12]

-

The product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash with a solvent such as diethyl ether.[12]

Visualizations

Caption: Synthesis and workup workflow for N-Boc-propargylamine.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Decision workflow for choosing a Boc deprotection method.

Safety and Handling

N-Boc-propargylamine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[13] It is also noted to be moisture-sensitive.[6][14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13][14] Work should be conducted in a well-ventilated area or a fume hood.[14]

For storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place in a tightly sealed container, often refrigerated at 2-8°C.[4][14][15] It should be stored away from incompatible materials such as oxidizing agents.[6][16] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[14][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]

- 3. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]

- 4. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 5. H53406.14 [thermofisher.com]

- 6. N-Boc-propargylamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. targetmol.cn [targetmol.cn]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. researchgate.net [researchgate.net]

- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. nbinno.com [nbinno.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Boc-Propargylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic protocols for tert-butyl prop-2-yn-1-ylcarbamate (Boc-propargylamine), a critical building block in medicinal chemistry and organic synthesis. This document details experimental procedures, presents quantitative data for comparative analysis, and visualizes the reaction pathways.

Introduction

This compound is a versatile bifunctional molecule incorporating a terminal alkyne and a Boc-protected amine. The alkyne moiety allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. The Boc-protecting group offers a stable yet readily cleavable handle for the amine functionality, making it an ideal synthon for the introduction of a propargyl group in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and peptidomimetics. This guide outlines the most common and effective methods for its preparation.

Primary Synthesis Protocol: Boc Protection of Propargylamine (B41283)

The most direct and widely employed method for the synthesis of this compound is the reaction of propargylamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This reaction is a standard N-acylation that proceeds with high efficiency and purity.

Experimental Protocol

To a solution of propargylamine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM), di-tert-butyl dicarbonate (1.0 eq.) is added dropwise at a reduced temperature, typically 0 °C.[1] The reaction mixture is stirred at this temperature for a specified period, usually around one hour.[1] Following the completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The resulting crude product is often of high purity and can be used without further purification.[1] If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.

A specific laboratory-scale procedure is as follows:

Di-tert-butyl dicarbonate (17.5 g, 80.0 mmol, 1.0 eq.) was slowly added dropwise to a dichloromethane solution (160 mL) of propargylamine (5.49 mL, 80.0 mmol, 1.0 eq.) at 0 °C.[1] The reaction mixture was stirred at 0 °C for 1 hour.[1] The solvent was then removed by distillation under reduced pressure. The resulting colorless oil was dried overnight under high vacuum to afford N-Boc-propargylamine (12.4 g, quantitative yield) as a white solid.[1]

Reaction Pathway

Caption: Boc protection of propargylamine.

Quantitative Data

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propargylamine | Di-tert-butyl dicarbonate | Dichloromethane | 0 | 1 | Quantitative | [1] |

Alternative Synthesis Protocols

N-Propargylation of tert-Butyl Carbamate (B1207046)

An alternative approach involves the N-alkylation of tert-butyl carbamate with a propargyl halide, typically propargyl bromide. This method requires a base to deprotonate the carbamate, forming a nucleophile that then displaces the halide.

Caption: Workflow for N-propargylation.

| Starting Material | Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) |

| tert-Butyl carbamate | Propargyl bromide | K₂CO₃, KI (cat.) | Acetone | Reflux | 18 | Moderate (for a related substrate) |

Note: While this method is established for similar substrates, specific yield data for the direct synthesis of this compound was not prominently available in the reviewed literature.

BF₃-Mediated Synthesis from N-Boc-Imines

A more complex, one-pot synthesis involves the BF₃-mediated in situ generation of an alkynyl-substituted N-Boc-imine, followed by alkynylation with a boronic ester. This method is particularly useful for generating substituted N-Boc-propargylic amines.

Caption: BF₃-mediated synthesis pathway.

| Aldehyde | Alkynyl Boronic Ester | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| Various | Various | BF₃·OEt₂ | Dichloromethane | -78 °C to rt | 1-24 | up to 82 |

Note: The yields are for a range of substituted N-Boc-propargylic amines as reported in the literature.

Reaction of Organomagnesium Reagents with N-Boc-Aminals

This method provides access to N-Boc-protected propargylic amines through the reaction of organomagnesium reagents (Grignard reagents) with N-Boc-aminals, which generate N-Boc-imine intermediates in situ.

Caption: Organomagnesium reaction logic.

| N-Boc-Aminal | Organomagnesium Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| Various | Various alkynyl Grignard reagents | THF | -78 °C to rt | Not specified | High |

Note: The literature describes this method as providing high yields for a range of previously inaccessible N-Boc-protected propargylic amines.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the direct Boc protection of propargylamine using di-tert-butyl dicarbonate. This method is high-yielding, proceeds under mild conditions, and often provides a product of sufficient purity for subsequent use without extensive purification. Alternative methods, including the N-propargylation of tert-butyl carbamate, BF₃-mediated reactions, and the use of organomagnesium reagents, offer valuable synthetic routes, particularly for the preparation of more complex or substituted N-Boc-propargylic amines. The choice of synthetic protocol will depend on the availability of starting materials, the desired scale of the reaction, and the specific structural requirements of the target molecule. This guide provides the necessary data and procedural outlines to enable researchers and drug development professionals to make informed decisions for the synthesis of this important chemical building block.

References

A Comprehensive Technical Guide to Boc-propargylamine

This guide provides an in-depth overview of N-tert-Butoxycarbonyl-propargylamine (Boc-propargylamine), a key reagent in bioconjugation and medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, synthesis, and applications of this compound, presenting data in a clear and accessible format.

Physicochemical Properties

This compound is a stable, solid compound at room temperature, characterized by the presence of a terminal alkyne and a Boc-protected amine. These functional groups make it a valuable building block in organic synthesis, particularly in click chemistry reactions.

| Property | Value | References |

| Molecular Formula | C8H13NO2 | [1][2][3][4][5][6] |

| Molecular Weight | 155.19 g/mol | [1][3][4][5][6] |

| CAS Number | 92136-39-5 | [1][2][3][4][7] |

| Appearance | White solid | [1][4] |

| Melting Point | 40-44 °C | [1][4][8] |

| Boiling Point | 170 °C at 14 mmHg | [1] |

| Solubility | Soluble in chloroform | [1][5] |

| Storage Temperature | 2-8°C | [4][6][8] |

Synthesis of this compound

The standard laboratory synthesis of this compound involves the reaction of propargylamine (B41283) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758), at a reduced temperature to control the exothermic nature of the reaction.

Experimental Protocol

-

Reaction Setup: Propargylamine is dissolved in dichloromethane in a reaction vessel and cooled to 0 °C in an ice bath.[1]

-

Reagent Addition: Di-tert-butyl dicarbonate is added dropwise to the cooled solution of propargylamine.[1]

-

Reaction: The reaction mixture is stirred at 0 °C for one hour.[1]

-

Workup: The solvent is removed under reduced pressure to yield the crude product.[1]

-

Purification: The resulting product can be used without further purification or can be purified by column chromatography to yield a white solid.[1]

Molecular Structure

The molecular structure of this compound features a tert-butoxycarbonyl (Boc) protecting group attached to a propargylamine moiety. The terminal alkyne is a key functional group for various chemical transformations.

Applications in Research and Development

This compound is a versatile reagent with significant applications in several areas of chemical and biological research:

-

Click Chemistry: The terminal alkyne group allows for facile copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This enables the efficient and specific labeling of biomolecules.[9]

-

Inhibitor Synthesis: It is used as a precursor in the synthesis of various enzyme inhibitors, such as CDC25 phosphatase inhibitors.[1]

-

Polysaccharide Analogs: this compound is utilized in the synthesis of β-glucan polysaccharide analogs.[1]

-

Organic Synthesis: It participates in reactions like the Pauson-Khand reaction to form substituted cyclopentenones.[1]

This technical guide provides a foundational understanding of this compound, highlighting its key properties and synthetic route. For further information, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

- 1. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 2. N-Boc-propargylamine | CAS 92136-39-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS 92136-39-5 | N-BOC-propargylamine - Synblock [synblock.com]

- 4. N-Boc-propargylamine 97 92136-39-5 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 92136-39-5|N-Boc-Propargylamine|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. N-Boc-プロパルギルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Boc-propargylamine (CAS No. 92136-39-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-propargylamine (Boc-propargylamine), a key reagent in bioconjugation and organic synthesis.

Physicochemical Properties

This compound is a stable, off-white to light yellow solid at room temperature.[1] It is a valuable building block in chemical synthesis due to its dual functionality: a terminal alkyne for "click" chemistry and a Boc-protected amine for controlled reactions.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 92136-39-5 |

| Molecular Formula | C₈H₁₃NO₂[1][2][3] |

| Molecular Weight | 155.19 g/mol [2][3][4] |

| Appearance | Off-white to light yellow solid[1] |

| Melting Point | 40-44 °C[4][5][6][7][8][9] |

| Boiling Point | 170 °C at 14 mmHg[5][6][10] |

| Solubility | Soluble in chloroform (B151607) and DMSO[1][5][10][11][12][13][14] |

| Storage | 2-8°C, protected from light and moisture[2][4][5][15][16] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the protection of propargylamine (B41283) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

Propargylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Stir plate and stir bar

-

Ice bath

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Propargylamine (1.0 eq.) is dissolved in dichloromethane in a round bottom flask equipped with a stir bar.

-

The flask is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (1.0 eq.) is slowly added to the stirred solution.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting product is dried under high vacuum to yield N-Boc-propargylamine as a white solid.[5][11]

Purification: The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.[5][11]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile reagent with broad applications in drug discovery, chemical biology, and materials science. Its primary utility stems from the presence of the terminal alkyne group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

Key Applications:

-

Click Chemistry: As an alkyne-containing building block, it is used to introduce a propargyl group into molecules for subsequent conjugation with azide-functionalized molecules, forming stable triazole linkages.[1]

-

Bioconjugation: It serves as a linker for conjugating small molecules, peptides, or probes to biological macromolecules.

-

Organic Synthesis: It is a precursor in the synthesis of various complex molecules, including:

Caption: this compound in copper-catalyzed click chemistry.

Spectroscopic Data

The structural identity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃ [5][11]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 4.94 | br s | - | NH |

| 3.91 | d | 2.5 | CH₂ | |

| 2.23 | t | 2.5 | CH | |

| 1.45 | s | - | C(CH₃)₃ | |

| ¹³C NMR | 155.2 | - | - | C=O |

| 80.1 | - | - | C ≡CH | |

| 79.9 | - | - | C (CH₃)₃ | |

| 71.1 | - | - | C≡C H | |

| 28.2 | - | - | C(C H₃)₃ |

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[13] It may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] It is sensitive to moisture and should be stored in a cool, dry place.[12][15] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. nexconn.com [nexconn.com]

- 4. N-Boc-propargylamine 97 92136-39-5 [sigmaaldrich.com]

- 5. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]

- 6. N-(tert-Butoxycarbonyl)propargylamine 92136-39-5 | TCI AMERICA [tcichemicals.com]

- 7. 92136-39-5 Cas No. | N-Boc-propargylamine | Apollo [store.apolloscientific.co.uk]

- 8. AB353881 | CAS 92136-39-5 – abcr Gute Chemie [abcr.com]

- 9. chemimpex.com [chemimpex.com]

- 10. labsolu.ca [labsolu.ca]

- 11. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 12. N-Boc-propargylamine, 97% | Fisher Scientific [fishersci.ca]

- 13. China N-Boc-propargylamineï¼CAS# 92136-39-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 14. N-Boc-propargylamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. fishersci.com [fishersci.com]

- 16. 92136-39-5|N-Boc-Propargylamine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of Boc-propargylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Boc-propargylamine, a stable and versatile bifunctional molecule, incorporates a terminal alkyne for participation in reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the Pauson-Khand reaction, and a Boc-protected amine which allows for controlled deprotection and subsequent derivatization.[1] Its utility in the synthesis of novel therapeutic agents, including phosphatase inhibitors and polysaccharide analogs, underscores the importance of well-characterized physicochemical properties.[2] Solubility, in particular, dictates solvent choice for reactions, crystallizations, and chromatographic purifications, thereby impacting yield, purity, and scalability. This guide aims to consolidate the available solubility data for this compound and provide the necessary methodological framework for its empirical determination.

Physicochemical Properties

-

IUPAC Name: tert-butyl N-(prop-2-yn-1-yl)carbamate

-

CAS Number: 92136-39-5

-

Molecular Formula: C₈H₁₃NO₂

-

Molecular Weight: 155.19 g/mol

-

Appearance: Pale yellow to dark yellow solid[2]

-

Melting Point: 40-44 °C[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, qualitative descriptions and some quantitative values are available. The following table summarizes the known solubility information. For solvents where only qualitative data exists, it is recommended to determine the quantitative solubility experimentally using the protocol provided in Section 4.

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility & Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 mg/mL (644.37 mM) | Requires sonication for dissolution. Hygroscopic DMSO can impact solubility; use of a freshly opened container is recommended.[1] |

| Chloroform | CHCl₃ | 4.1 | Data not available | Soluble[2][3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | Used as a reaction solvent for the synthesis of this compound, indicating good solubility.[2] |

| Methanol | CH₃OH | 5.1 | Data not available | Expected to be soluble based on the polarity of the molecule. |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Expected to be soluble. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Expected to be soluble, similar to other polar aprotic solvents. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Expected to be soluble. |

| Acetonitrile | C₂H₃N | 5.8 | Data not available | Expected to be soluble. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

4.3. Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Key Experimental and Reaction Workflows

The following diagrams illustrate important processes involving this compound.

Caption: Synthetic workflow for the preparation of N-Boc-propargylamine.[2]

Caption: Generalized workflow for a CuAAC "click" reaction with this compound.

Caption: Key components of the Pauson-Khand reaction involving this compound.[2]

Conclusion

This compound is an indispensable reagent in modern organic synthesis and drug discovery. While its qualitative solubility in common organic solvents is generally understood, a lack of comprehensive quantitative data necessitates empirical determination for optimizing experimental conditions. This guide provides the available solubility information for this compound and a detailed, standard protocol for its quantitative measurement. The included diagrams of key synthetic and reaction workflows further aid in the practical application of this versatile building block. The methodologies and data presented herein are intended to support researchers in the efficient and effective use of this compound in their research and development endeavors.

References

The Propargylamine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargylamine (B41283) moiety, a functional group characterized by an amino group attached to a propargyl group (HC≡C-CH₂-), is a cornerstone in medicinal chemistry and organic synthesis. Its unique trifecta of a reactive terminal alkyne, a nucleophilic amine, and a strategic methylene (B1212753) spacer has made it a versatile building block for a diverse array of heterocyclic compounds and a key pharmacophore in numerous clinically significant drugs. This technical guide provides an in-depth exploration of the discovery and history of propargylamines, a detailed overview of their synthetic methodologies complete with experimental protocols and quantitative data, and an analysis of their profound impact on drug development, particularly in the realm of neurodegenerative diseases.

Discovery and Historical Context

While the widespread application of propargylamines in medicinal chemistry is a more recent development, the first scientific references to the parent compound, propargylamine (prop-2-yn-1-amine), date back to the 19th century. Although the specific seminal publication remains elusive in readily available literature, historical accounts suggest early investigations into the chemistry of acetylenic compounds. The first papers detailing the practical use of propargylamines began to emerge in the mid-20th century, setting the stage for their later prominence.

The true potential of the propargylamine scaffold in drug design was realized with the discovery of its potent and selective inhibitory activity against monoamine oxidase B (MAO-B). This led to the development of key drugs for Parkinson's disease, such as selegiline (B1681611) and rasagiline, which remain in clinical use today. These early successes spurred further research, expanding the therapeutic applications of propargylamines to other neurodegenerative conditions like Alzheimer's disease, as well as to oncology and beyond.

Synthetic Methodologies

The synthesis of propargylamines has evolved significantly over the years, with the development of highly efficient and versatile methods. The most prominent of these is the multicomponent A³ (Aldehyde-Alkyne-Amine) coupling reaction. Other important methods include Cross-Dehydrogenative Coupling (CDC) and pathways involving Michael addition.

The A³ Coupling Reaction

The A³ coupling is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine. This reaction is prized for its high atom economy, as the only byproduct is water. It is typically catalyzed by a variety of metal salts, with copper and gold complexes being particularly effective.

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful assembly of amino acids into complex, high-purity peptide chains. Among the arsenal (B13267) of chemical shields available to the peptide chemist, the tert-butyloxycarbonyl (Boc) group holds a place of historical and practical significance. Developed as part of the pioneering work in Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield, the Boc group's unique acid lability became the foundation of a robust and widely adopted synthetic strategy.[1][2][] This technical guide offers an in-depth exploration of the Boc protecting group, detailing its chemical mechanisms, applications in SPPS, and the critical experimental protocols that govern its use.

The Chemistry of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This prevents the highly nucleophilic amine from engaging in undesirable side reactions during the formation of a peptide bond.[1] The Boc group's utility is defined by its key chemical characteristic: it is stable under neutral and basic conditions but is readily cleaved by moderately strong acids, a property known as acid lability.[][4] This graduated lability is the cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS, where side-chain protecting groups (often benzyl-based) require a much stronger acid, like anhydrous hydrogen fluoride (B91410) (HF), for their removal.[2][5]

Boc Protection of Amino Acids

The introduction of the Boc group to the N-terminus of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) as the electrophilic source.[1][6] The reaction proceeds by the attack of the neutral amino group on one of the carbonyl carbons of the Boc anhydride.[7][8] The resulting intermediate collapses, leading to the formation of the Boc-protected amino acid, carbon dioxide, and tert-butanol.[7] While the reaction can proceed without a base, the addition of a base like triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or sodium hydroxide (B78521) is common to neutralize the protonated amine and drive the reaction to completion.[8][9]

Figure 1: Mechanism of Boc Protection of an Amine.

Boc Deprotection: Acid-Catalyzed Cleavage

The selective removal of the Boc group is the critical step that allows for the sequential addition of amino acids. This is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution with dichloromethane (B109758) (DCM).[10][11]

The deprotection mechanism involves several key steps:[12][13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[13]

-

Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[12][13]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide.[12][13]

-

Amine Salt Formation: The newly liberated α-amino group is immediately protonated by the excess TFA in the reaction mixture, forming a trifluoroacetate (B77799) salt.[12]

The reactive tert-butyl cation generated during this process can cause unwanted alkylation of nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][10] To prevent these side reactions, scavengers such as triethylsilane, anisole, or ethanedithiol are typically added to the deprotection solution to trap the carbocation.[1]

Figure 2: TFA-Mediated Boc Deprotection Mechanism.

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl strategy is a cornerstone of SPPS. The synthesis is performed on an insoluble resin support, which allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2][11] The synthesis proceeds in a cyclical fashion, with each cycle adding one amino acid to the growing peptide chain.

The Boc-SPPS cycle consists of four main stages:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA in DCM.[11]

-

Neutralization: The resulting ammonium (B1175870) trifluoroacetate salt is neutralized with a hindered base, typically DIEA, to generate the free, nucleophilic amine required for coupling.[10][12]

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., HBTU, DIC/HOBt) and added to the resin to form a new peptide bond.[14][15]

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products, preparing it for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Figure 3: The Cyclical Workflow of Boc-SPPS.

Quantitative Data and Reaction Parameters

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Common Conditions for Nα-Boc Deprotection

| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |

|---|---|---|---|

| 25% | 2 hours | Room Temp | A common and generally effective condition.[6] |

| 50-55% | 20-30 minutes | Room Temp | Faster deprotection; studies show 55% TFA can yield higher purity peptides than 100% TFA.[6][16] |

| 100% (Neat TFA) | 5-15 minutes | Room Temp | Very rapid, but may lead to more side products and incomplete removal due to poor resin swelling.[6][16] |

Table 2: Comparison of Neutralization Protocols

| Protocol | Key Steps | Typical Cycle Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Standard Neutralization | Deprotection -> Wash -> Neutralization -> Wash -> Coupling | ~60-90 min | Robust and well-established. | Longer cycle times; risk of diketopiperazine formation at dipeptide stage.[11] |

| In Situ Neutralization | Deprotection -> Wash -> Simultaneous Neutralization & Coupling | ~15-20 min | Faster cycles; can improve yields for "difficult" sequences by minimizing aggregation.[7][17] | Requires careful optimization of base and coupling reagent equivalents.[12] |

Table 3: Common Coupling Reagents in Boc-SPPS

| Reagent | Description | Typical Coupling Time |

|---|---|---|

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole. A classic, cost-effective carbodiimide (B86325) activator. | 1-2 hours |

| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / DIEA. Highly efficient aminium-based reagent with minimal racemization.[14] | 10-60 minutes[15] |

| HATU/DIEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / DIEA. Similar to HBTU but often more effective for sterically hindered couplings.[14] | 10-60 minutes |

Experimental Protocols

The following protocols provide detailed methodologies for key steps in the Boc-SPPS workflow. These are generalized procedures and may require optimization for specific peptide sequences.

Protocol 4.1: Nα-Boc Protection of an Amino Acid (General Procedure)

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

-

Triethylamine (Et₃N, 1.5 equivalents) or Sodium Hydroxide

-

Dioxane/Water (1:1 v/v) or other suitable solvent

-

Ethyl Acetate (B1210297) (EtOAc)

-

5% Citric Acid Solution

Procedure:

-

Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 mixture of dioxane and water.[1]

-

With stirring at room temperature, add Boc-ON (1.1 equiv.) or Boc₂O (1.1 equiv.).[1]

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.

-

Dilute the reaction mixture with water.

-

Perform an extraction with ethyl acetate to remove by-products.[1]

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 5% citric acid solution.

-

Immediately extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[1]

Protocol 4.2: Standard Boc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle of amino acid addition on a 0.5 mmol scale using MBHA resin.

1. Deprotection: a. Swell the Boc-peptide-resin in DCM (15 mL) for 30 minutes. b. Drain the solvent. Add a solution of 50% TFA in DCM (15 mL). Agitate for 1-2 minutes and drain.[8] c. Add a fresh portion of 50% TFA in DCM (15 mL). Agitate for 20-30 minutes.[8] d. Drain the TFA solution.

2. Washing: a. Wash the resin with DCM (3 x 15 mL). b. Wash with Isopropanol (IPA) (2 x 15 mL). c. Wash again with DCM (3 x 15 mL).

3. Neutralization: a. Add a solution of 10% DIEA in DCM (15 mL) to the resin. Agitate for 2 minutes and drain.[] b. Repeat the neutralization step. c. Wash the resin with DCM (5 x 15 mL) to remove excess base.

4. Coupling (using HBTU): a. In a separate vessel, dissolve the incoming Boc-amino acid (2.0 mmol, 4 eq.) and HBTU (2.0 mmol, 4 eq.) in a minimal amount of DMF. b. Add DIEA (4.0 mmol, 8 eq.) to the activation mixture. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction for 1-2 hours at room temperature. e. Monitor the completion of the reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[18]

5. Final Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 15 mL). c. Wash the resin with DCM (3 x 15 mL). The resin is now ready for the next deprotection cycle.

Protocol 4.3: Final Cleavage and Deprotection (HF Method)

CAUTION: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must only be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., Anisole, p-cresol)

-

Cold diethyl ether

-

Specialized HF cleavage apparatus (Teflon/Kel-F)

Procedure:

-

Place the thoroughly dried peptide-resin (typically 200 mg - 1 g) into the HF-resistant reaction vessel.[19]

-

Add the appropriate scavenger cocktail (e.g., 1 mL p-cresol (B1678582) for 9 mL HF). The choice of scavenger depends on the peptide sequence.[19][20]

-

Assemble the HF apparatus and cool the reaction vessel to -5 to 0°C using an ice/salt bath.

-

Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.[11]

-

Stir the mixture at 0°C for 1-2 hours.[14]

-

After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen followed by a high vacuum.

-

Once the HF is completely removed, carefully disassemble the apparatus.

-

Wash the resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolate the peptide by filtration or centrifugation, wash with additional cold ether, and dry under vacuum.[14]

-

Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid) for subsequent purification, typically by RP-HPLC.

Advantages, Disadvantages, and Common Side Reactions

Despite the prevalence of the milder Fmoc strategy, Boc-SPPS remains a vital technique, particularly for certain applications.

Advantages:

-

Reduced Aggregation: The repetitive TFA deprotection steps leave the N-terminus in a protonated state, which disrupts inter-chain hydrogen bonding and can significantly reduce aggregation, especially for long or hydrophobic sequences.[15]

-

Cost-Effectiveness: Reagents for Boc chemistry, including the Boc-amino acids themselves, are often less expensive than their Fmoc counterparts.[]

Disadvantages:

-

Harsh Final Cleavage: The primary drawback is the requirement for strong, hazardous acids like HF for the final cleavage, which necessitates specialized equipment and stringent safety protocols.[19][21]

-

Repetitive Acid Exposure: The repeated TFA treatments can lead to the degradation of sensitive residues or premature cleavage of the peptide from acid-sensitive linkers.[11]

Table 4: Common Side Reactions in Boc-SPPS

| Side Reaction | Description | Amino Acids Affected | Mitigation Strategy |

|---|---|---|---|

| Alkylation | The t-butyl cation generated during deprotection alkylates nucleophilic side chains. | Trp, Met, Cys | Addition of scavengers (e.g., thioanisole, EDT) to the TFA deprotection solution.[10] |

| Aspartimide Formation | The side-chain carboxyl group of Asp attacks the peptide backbone, forming a five-membered ring. This can lead to racemization and the formation of β- and iso-aspartyl peptides. | Asp (especially in -Asp-Gly- or -Asp-Ser- sequences) | Use of β-cyclohexyl ester (OcHex) protection for Asp instead of benzyl (B1604629) ester (OBzl).[22] |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide-resin to form a stable six-membered ring, cleaving the dipeptide from the resin and terminating the chain. | Occurs at the dipeptide stage, especially with Pro or Gly in the first two positions. | Use of in situ neutralization protocols to minimize the time the free N-terminus is exposed.[22] |

| Pyroglutamate Formation | The side-chain amide of an N-terminal Gln residue can cyclize to form a pyroglutamyl residue, blocking further elongation. | Gln | Use side-chain protecting groups for Gln; perform couplings quickly.[7] |

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of peptide synthesis. Its unique acid-lability and the robust workflows developed around it have enabled the synthesis of countless peptides for research and therapeutic development. While the rise of the milder Fmoc strategy has provided a valuable alternative, the Boc/Bzl approach remains indispensable, particularly for the synthesis of long, complex, or aggregation-prone peptides where its chemical properties offer distinct advantages.[][18] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as detailed in this guide, is essential for leveraging the full power of Boc-based SPPS to achieve high-yield, high-purity synthesis of target peptide molecules.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Utility of Boc-Propargylamine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-propargylamine (tert-butyl N-prop-2-ynylcarbamate) is a versatile bifunctional molecule widely employed in organic synthesis and medicinal chemistry.[1][2] It features a terminal alkyne group, which serves as a reactive handle for cycloaddition reactions, and an amine group protected by a tert-butyloxycarbonyl (Boc) moiety.[3] This unique structure makes it an ideal building block for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[4][][6]

The CuAAC reaction is renowned for its high efficiency, specificity, mild reaction conditions, and tolerance to a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[][8] The Boc protecting group ensures the amine's stability during the click reaction and can be easily removed under acidic conditions post-conjugation, revealing a primary amine for further functionalization.[9][10] These application notes provide detailed protocols and data for leveraging this compound in various click chemistry applications.

General Experimental Workflow

The overall process involves the CuAAC reaction to form a stable triazole linkage, followed by purification and optional deprotection of the Boc group to unmask the amine functionality for subsequent modifications.

Caption: General workflow for using this compound in click chemistry.

Key Applications

This compound is a critical reagent in fields requiring precise molecular construction.

-

Drug Discovery and Medicinal Chemistry: The 1,2,3-triazole ring formed via the click reaction is a stable and effective amide bond bioisostere, making it a common scaffold in medicinal chemistry.[11][] This reaction is central to fragment-based drug design (FBDD) and the synthesis of complex architectures like Proteolysis Targeting Chimeras (PROTACs), where this compound can be part of the linker connecting a target protein binder to an E3 ligase ligand.[][][13]

-

Bioconjugation: The click reaction's biocompatibility allows for the labeling of peptides, proteins, and oligonucleotides.[14][15][] After conjugating a molecule of interest (e.g., a fluorescent dye or biotin) that contains an azide (B81097) group to this compound, the Boc group can be removed to attach another moiety, creating multifunctional constructs.[17]

-

Synthesis of Heterocycles: Propargylamines are valuable precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds, such as pyrroles, quinolines, and oxazoles.[2][18][19]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an azide-containing compound.

Materials:

-

This compound

-

Azide-containing reactant (e.g., 3-azidopropan-1-ol)[20]

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., Tetrahydrofuran (THF), water, tBuOH/H₂O mixture)[14][20]

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flask, dissolve this compound (1.0 eq) and the azide-containing reactant (1.0 eq) in the chosen solvent (e.g., THF, 50 mL for a 20 mmol scale reaction).[20]

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.[20][21]

-

Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

-

To the reaction mixture, add the sodium ascorbate solution (e.g., 0.1-0.3 eq) followed by the CuSO₄·5H₂O solution (e.g., 0.01-0.05 eq). The in-situ reduction of Cu(II) to the active Cu(I) species is often visually indicated by a color change.[8]

-

Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to several days, depending on the substrates.[20] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the work-up may involve quenching with an EDTA solution to chelate copper, followed by removal of the solvent under reduced pressure and extraction with an organic solvent.[20]

-

Purify the resulting Boc-protected triazole product by silica (B1680970) gel column chromatography to obtain the final product.[22]

Protocol 2: Post-Reaction Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to yield the primary amine.

Materials:

-

Boc-protected triazole product

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected triazole in a minimal amount of DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM).[9][10] The deprotection reaction often produces CO₂, so the system should not be sealed.[9]

-

Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure.

-

Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final amine-functionalized triazole product. Further purification may be required.

Caption: CuAAC reaction of this compound followed by Boc deprotection.

Quantitative Data Summary

The efficiency of click reactions involving this compound is consistently high. The tables below summarize representative quantitative data.

Table 1: Example CuAAC Reaction Parameters and Yield This table details the reaction conditions for the synthesis of tert-butyl ((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate.[20]

| Parameter | Value |

| Reactant A | N-Boc-propargylamine (20 mmol) |

| Reactant B | 3-azidopropan-1-ol (20 mmol) |

| Catalyst | [CuBr(PPh₃)₃] (0.8 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 5 days |

| Yield | High (exact % not stated, but common for click) |

Table 2: Comparative Overview of Click Chemistry Linker Kinetics this compound is a terminal alkyne used in CuAAC reactions, which are known for their rapid kinetics compared to some other bioconjugation methods.

| Linker Type | Reaction Type | Typical Rate Constant (M⁻¹s⁻¹) | Key Feature |

| Propargylamine | CuAAC | ~10³ - 10⁵ | Copper-catalyzed, very fast kinetics[23] |

| DBCO | SPAAC | ~10⁻¹ - 1 | Strain-promoted, copper-free[23] |

| TCO | IEDDA | ~10³ - 10⁶ | Inverse electron-demand Diels-Alder, very fast[23] |

Application Example: PROTAC Synthesis

This compound is a valuable building block for the linker component of PROTACs. The click reaction provides a robust method for connecting the two ends of the molecule (the warhead and the E3 ligase binder), and the protected amine offers a site for further modification or attachment.[][]

Caption: Logical workflow for PROTAC synthesis using this compound.

References

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. media.iris-biotech.de [media.iris-biotech.de]

- 15. scispace.com [scispace.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. interchim.fr [interchim.fr]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Application Notes and Protocols: Utilizing Boc-Propargylamine for Advanced Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern chemical biology and drug development. It enables the visualization of cellular processes, the identification of drug targets, and the construction of novel therapeutic conjugates. Boc-propargylamine serves as a versatile and valuable building block in this field. Its Boc-protected amine allows for controlled chemical synthesis, while the terminal alkyne group provides a bioorthogonal handle for "click" chemistry. This document provides detailed application notes and protocols for the use of this compound in two key protein labeling strategies: site-specific enzymatic labeling and activity-based protein profiling.

Application 1: Site-Specific Protein Labeling via Transglutaminase-Mediated Propargylation

Principle:

Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the side chain of a glutamine residue in a protein and a primary amine.[1] Propargylamine (B41283) can act as an amine donor, allowing for the site-specific incorporation of an alkyne handle onto a target protein. This propargylated protein can then be conjugated to a variety of reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2]

Key Advantages:

-

Site-specificity: Labeling occurs at accessible glutamine residues recognized by the transglutaminase. For proteins with engineered glutamine-containing tags (Q-tags), labeling can be highly specific.[1][3]

-

Biocompatibility: Enzymatic labeling can be performed under mild, physiological conditions.[3]

-

Versatility: The alkyne handle allows for the attachment of a wide range of azide-functionalized reporters.

Quantitative Data

The efficiency of transglutaminase-mediated labeling is dependent on the specific enzyme and substrate. Propargylamine has been shown to be an excellent substrate for tissue transglutaminase (TG2).[1]

| Enzyme | Substrate | Michaelis-Menten Constant (KM) | Reference |

| Tissue Transglutaminase (TG2) | Propargylamine | 44 ± 4 µM | [1] |

| Tissue Transglutaminase (TG2) | 2-Azidoethylamine | 0.99 ± 0.06 mM | [1] |

Experimental Protocols

Protocol 1: this compound Deprotection

The tert-butyloxycarbonyl (Boc) protecting group must be removed from this compound to liberate the primary amine required for the transglutaminase reaction. This is typically achieved under acidic conditions.[4][5]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or other suitable organic solvent

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected propargylamine in a minimal amount of DCM.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the propargylamine hydrochloride salt will often precipitate.

-

Collect the solid product by filtration and wash with diethyl ether.

-

Dry the product under vacuum. The resulting propargylamine hydrochloride is ready for use in the enzymatic labeling reaction.

Protocol 2: Transglutaminase-Mediated Propargylation of a Target Protein

This protocol describes the enzymatic attachment of propargylamine to a target protein containing accessible glutamine residues.

Materials:

-

Target protein (e.g., 1-5 mg/mL)

-

Propargylamine hydrochloride (from Protocol 1)

-

Transglutaminase (e.g., microbial or tissue transglutaminase)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)

-

Dithiothreitol (DTT) - optional, for reducing conditions

Procedure:

-

Prepare a solution of the target protein in the reaction buffer.

-

Add propargylamine hydrochloride to the desired final concentration (e.g., 1-10 mM).

-

If required, add DTT to a final concentration of 1 mM.

-

Initiate the reaction by adding transglutaminase to a final concentration of 0.1-1 µM.

-

Incubate the reaction at 37°C for 1-4 hours.

-

The reaction can be stopped by adding a chelating agent like EDTA (to inactivate Ca²⁺-dependent TGases) or by heat inactivation.

-

Remove excess propargylamine and enzyme by size-exclusion chromatography or dialysis.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargylated Protein

This protocol details the "clicking" of an azide-functionalized reporter molecule to the propargylated protein.

Materials:

-

Propargylated protein (from Protocol 2)

-

Azide-functionalized reporter (e.g., azide-fluorophore, biotin-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Reaction Buffer (e.g., PBS or Tris buffer, pH 7-8)

Procedure:

-

In a microcentrifuge tube, combine the propargylated protein with the azide-functionalized reporter in the reaction buffer. A 2-10 fold molar excess of the azide (B81097) reporter over the protein is recommended.

-

Prepare a fresh stock solution of the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA solution to the protein mixture to a final copper concentration of 50-250 µM.[6]

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[6]

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

The labeled protein can be purified from excess reagents using size-exclusion chromatography, dialysis, or affinity purification if a biotin (B1667282) tag was used.

Visualization of the Enzymatic Labeling Workflow

Application 2: Activity-Based Protein Profiling (ABPP)

Principle:

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the active state of enzymes within complex biological systems.[7][8] ABPP utilizes activity-based probes (ABPs) that typically consist of three components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme family, and a reporter tag for detection and enrichment.

This compound can be incorporated into the design of ABPs, where the deprotected propargylamine serves as a reactive nucleophile or, more commonly, the alkyne moiety acts as a reporter tag for subsequent click chemistry.[9] In a typical two-step ABPP workflow, a cell lysate or even live cells are treated with an ABP containing an alkyne tag. After labeling, the alkyne-tagged proteins are conjugated to a reporter (e.g., biotin for affinity purification or a fluorophore for in-gel visualization) via CuAAC.[8][10]

Key Advantages:

-

Functional Readout: ABPP provides a direct measure of enzyme activity, not just protein abundance.

-

Target Identification: Can be used to identify the protein targets of small molecule inhibitors.

-

Broad Applicability: ABPP has been applied to a wide range of enzyme classes.

Experimental Protocols

Protocol 4: Synthesis of a Simple Propargylamine-Containing Activity-Based Probe

This is a conceptual protocol for the synthesis of a generic ABP. The specific chemistry will depend on the desired reactive group and recognition element.

Materials:

-

A scaffold molecule with a reactive group (e.g., an electrophile) and a site for amine coupling.

-

This compound

-

Coupling reagents (e.g., EDC, NHS)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Couple this compound to the scaffold molecule using standard amide bond formation chemistry.

-

Purify the resulting Boc-protected ABP by column chromatography.

-

Deprotect the Boc group using the conditions described in Protocol 1.

-

Purify the final activity-based probe.

Protocol 5: Labeling of a Cell Lysate with a Propargylamine-Based ABP

Materials:

-

Cell lysate (1-5 mg/mL protein concentration)

-

Propargylamine-based ABP

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Incubate the cell lysate with the propargylamine-based ABP at a predetermined optimal concentration and time (typically in the low micromolar range for 30-60 minutes at room temperature).

-

The labeling reaction is quenched by adding SDS-PAGE loading buffer for in-gel fluorescence analysis or by proceeding directly to the click chemistry step for enrichment.

Protocol 6: Click Chemistry for Detection and Enrichment of Labeled Proteins

This protocol is similar to Protocol 3 but is performed on a complex protein mixture (cell lysate).

Materials:

-

ABP-labeled cell lysate (from Protocol 5)

-

Azide-functionalized reporter (biotin-azide for enrichment, or a fluorescent azide for in-gel analysis)

-

Copper(II) sulfate (CuSO₄)

-

THPTA or other suitable ligand

-

Sodium ascorbate

Procedure:

-

To the labeled cell lysate, add the azide reporter, CuSO₄/ligand, and sodium ascorbate as described in Protocol 3.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

For in-gel fluorescence analysis, the reaction mixture can be directly loaded onto an SDS-PAGE gel.

-

For enrichment, the biotinylated proteins are captured using streptavidin-coated beads. The beads are washed extensively to remove non-specifically bound proteins.

-

The enriched proteins can be eluted from the beads and identified by mass spectrometry.[10]

Visualization of the Activity-Based Protein Profiling Workflow

Mass Spectrometry Analysis of Labeled Proteins

Mass spectrometry is a critical tool for confirming protein labeling and identifying the sites of modification.[11][12]

-

Intact Protein Analysis: The mass of the intact protein can be measured before and after labeling to confirm the addition of the propargyl group and the reporter molecule.

-

Peptide Mapping: The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will have a characteristic mass shift corresponding to the mass of the propargyl group and/or the clicked reporter. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact amino acid residue that was modified.[12][13]

Conclusion

This compound is a highly adaptable reagent for protein labeling. Through enzymatic methods like transglutaminase-mediated modification, it enables site-specific labeling of proteins. In the context of activity-based protein profiling, the propargyl group serves as a versatile handle for the detection and identification of active enzymes. The protocols and data presented here provide a comprehensive guide for researchers looking to employ this compound in their protein modification workflows, ultimately facilitating a deeper understanding of protein function in complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. msvision.com [msvision.com]

- 13. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-Propargylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][] N-Boc-propargylamine is a particularly useful building block in this reaction, as the Boc-protecting group provides a handle for further synthetic manipulations or can be readily removed to reveal a primary amine for subsequent functionalization. These application notes provide detailed protocols for performing CuAAC reactions with Boc-propargylamine and a summary of reaction parameters with various azide (B81097) partners.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[5] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[6]

Applications in Research and Drug Development

The triazole ring formed in the CuAAC reaction is a stable, aromatic moiety that can act as a bioisostere for an amide bond, enhancing the metabolic stability of peptide-based drugs.[7] The use of this compound allows for the straightforward incorporation of a protected amino functionality, which is a common feature in many pharmacologically active molecules. This strategy is widely employed in:

-

Medicinal Chemistry: Synthesis of novel heterocyclic compounds for screening as potential therapeutic agents.[7]

-

Bioconjugation: Linking of peptides, proteins, and other biomolecules.[8]

-

Combinatorial Chemistry: Rapid generation of compound libraries for high-throughput screening.[7]

-

Materials Science: Development of functionalized polymers and surfaces.[9]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with in situ Generated Catalyst

This protocol describes a general method for the reaction of this compound with an organic azide using copper(II) sulfate (B86663) and sodium ascorbate.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O, THF, DMF, DMSO)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the organic azide (1.0 eq).

-

Dissolve the starting materials in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.